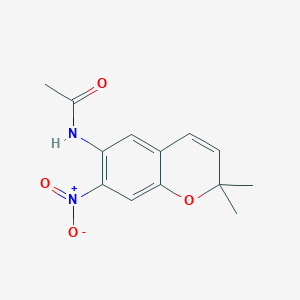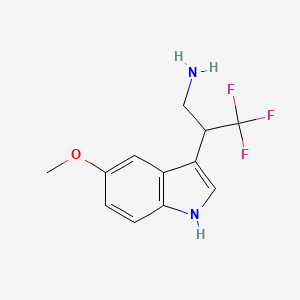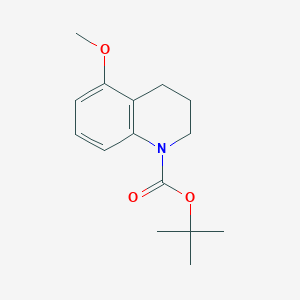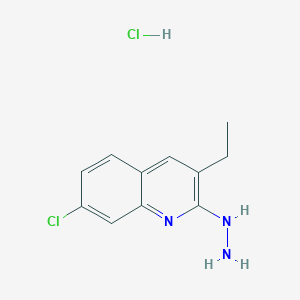![molecular formula C7H2Cl2F3N3 B11856858 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of both chlorine and fluorine atoms in the structure imparts significant electron-withdrawing effects, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with suitable nucleophiles to form the imidazo[4,5-c]pyridine ring system . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学研究应用
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The electron-withdrawing effects of the chlorine and fluorine atoms can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)pyridine: A precursor in the synthesis of 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound in both research and industry .
属性
分子式 |
C7H2Cl2F3N3 |
|---|---|
分子量 |
256.01 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-3-1-2-4(5(9)14-3)15-6(13-2)7(10,11)12/h1H,(H,13,15) |
InChI 键 |
HFDUOHSUGAAACF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11856782.png)


![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)










